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Epigenetic Multiple Ligand - 1020399-52-3

Epigenetic Multiple Ligand

Catalog Number: EVT-267471
CAS Number: 1020399-52-3
Molecular Formula: C19H12Br4O4
Molecular Weight: 623.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Epigenetic Multiple Ligands (epi-MLs) are a novel class of chemical entities designed to interact with multiple epigenetic targets simultaneously [, ]. Unlike traditional single-target drugs, epi-MLs offer the advantage of potentially:

  • Reducing drug-drug interactions: Compared to drug cocktails, a single entity simplifies administration and minimizes potential adverse reactions [].
  • Minimizing drug resistance: Targeting multiple pathways simultaneously can help overcome the development of resistance often observed with single-target drugs [].
  • Exploiting synergistic effects: Simultaneous modulation of multiple epigenetic pathways can lead to synergistic therapeutic benefits, potentially exceeding the sum of individual target inhibition [, ].
  • Lower effective concentrations: Exploiting synergy may allow for lower effective doses compared to single-target drugs, potentially reducing off-target effects [].

The key challenge in developing effective epi-MLs lies in designing molecules with high selectivity and efficiency against their intended targets while minimizing off-target interactions [].

AMI-5 (Eosin)

  • Compound Description: AMI-5, also known as eosin, is a known inhibitor of both protein arginine methyltransferases (PRMTs) and histone lysine methyltransferases (HKMTs) [].
  • Relevance: AMI-5 serves as a structural starting point for developing simplified analogs that exhibit multiple epigenetic activities. Compounds 1-9, bearing ortho-bromo- and ortho, ortho-dibromophenol moieties linked by various spacers, were designed based on the structure of AMI-5 to explore their potential as epigenetic multiple ligands [].

Curcumin

  • Compound Description: Curcumin is a natural polyphenol with a wide range of biological activities, including the inhibition of histone acetyltransferases (HATs) [].
  • Relevance: This compound is often used as a benchmark for comparing the activity of newly discovered HAT inhibitors, some of which may also display characteristics of epigenetic multiple ligands, such as compounds 1b, 1c, 4b, 4f, 4j, 4l, 7b, and 7f [].

Sirtinol

  • Compound Description: Sirtinol is a known inhibitor of Sirtuins (SIRTs), a family of NAD+-dependent deacetylases [].
  • Relevance: Sirtinol is frequently used as a reference compound when evaluating the activity of novel SIRT inhibitors, especially when investigating compounds with potential for multi-target activity, like the epigenetic multiple ligands identified in the study [].

1-Benzyl-3,5-bis((E)-3-bromobenzylidene)piperidin-4-one (Compound 3)

  • Compound Description: Compound 3, characterized by a 1-benzyl-3,5-bis((E)-3-bromobenzylidene)piperidin-4-one structure, was found to be a dual inhibitor of p300 and EZH2 []. This compound also demonstrated cancer-selective cell death activity in vitro and in vivo [].
  • Relevance: The promising dual inhibitory activity and cancer-selective cell death profile of compound 3 led to the development of a series of structurally related bis((E)-2-bromobenzylidene) cyclic compounds (4a-n). These compounds were designed to explore structure-activity relationships and identify potent epigenetic multiple ligands targeting p300 and CARM1 [].

5-Aza-2’-deoxycytidine (DAC)

  • Compound Description: DAC is a well-known DNA demethylating agent widely used in epigenetic research [].
  • Relevance: While DAC primarily acts as a DNA demethylating agent, its mechanism of action is contrasted with that of Withaferin A, a natural compound identified to induce gene-specific DNA hypermethylation, thereby highlighting a distinct approach to achieve epigenetic modulation []. Though not directly an epigenetic multiple ligand, DAC helps illustrate the diverse ways epigenetic changes can be induced.

Withaferin A (WA)

  • Compound Description: WA is a natural steroidal lactone derived from plants, recognized for its potential as an anti-cancer agent, specifically in breast cancer treatment [].
  • Relevance: WA, unlike the broadly demethylating effect of DAC, causes gene-specific DNA hypermethylation of several tumor-promoting genes []. This targeted effect on gene expression suggests potential for exploration as an epigenetic multiple ligand by influencing DNA methylation.

JQ1

  • Compound Description: JQ1 is a well-characterized bromodomain (BRD) inhibitor, showcasing efficacy in various cancer models, particularly when used in combination with other epigenetic modulators [].
  • Relevance: While JQ1 itself is a potent BRD inhibitor, the research highlights the synergistic potential of combining it with natural dietary compounds like sulforaphane for enhanced anti-cancer activity []. This approach underscores the importance of investigating naturally occurring compounds as potential epigenetic multiple ligands that could complement existing therapies.

Genistein

  • Compound Description: Genistein is a naturally occurring polyphenol found in soy products, known for its potential health benefits and investigated for its anti-cancer properties [].
  • Relevance: In silico studies and BROMOscan® screening identified genistein as a potential BRD inhibitor, specifically demonstrating significant inhibition of BRD4(2) []. This finding underscores its potential as an epigenetic multiple ligand, particularly when combined with other epigenetic modulators like JQ1.

Luteolin

  • Compound Description: Luteolin is a natural flavonoid with known anti-inflammatory and anti-cancer properties, particularly in prostate cancer models []. It acts as a Type II [3H] estradiol binding site ligand [].
  • Relevance: Luteolin, along with BMHPC, modulate gene expression in the epidermal growth factor receptor signaling pathway (EGFRSP) and cell cycle pathway (CCP) in PC-3 prostate cancer cells []. This suggests their potential as starting points for developing novel ligands targeting multiple pathways, including those regulated by epigenetic multiple ligands.

2,6-Bis((3-methoxy-4-hydroxyphenyl)methylene)cyclohexanone (BMHPC)

  • Compound Description: BMHPC is a synthetic compound acting as a Type II [3H] estradiol binding site ligand [].
  • Relevance: Similar to luteolin, BMHPC influences gene expression in the EGFRSP and CCP pathways in prostate cancer cells []. These compounds, by targeting Type II sites on histone H4, provide insights into potential mechanisms for developing epigenetic multiple ligands that impact gene transcription.
Overview

Epigenetic Multiple Ligand refers to a class of compounds designed to interact with multiple epigenetic targets, thereby modulating gene expression through epigenetic mechanisms. These compounds are gaining attention in the field of drug discovery due to their potential in treating various diseases, particularly cancer, by targeting the intricate regulatory networks involved in epigenetic modifications. The development of these ligands is facilitated by advancements in cheminformatics and computer-aided drug design, which enhance the efficiency of identifying and optimizing compounds that can influence epigenetic pathways.

Source and Classification

Epigenetic Multiple Ligands are classified based on their ability to interact with specific epigenetic targets, such as histone deacetylases, DNA methyltransferases, and bromodomain-containing proteins. These compounds are sourced from extensive compound libraries and databases that catalog small molecules with known biological activities against epigenetic targets. Recent studies have highlighted the importance of structure-activity relationship analyses in guiding the design of these ligands, allowing researchers to identify compounds that exhibit desired pharmacological profiles against multiple epigenetic regulators .

Synthesis Analysis

Methods

The synthesis of Epigenetic Multiple Ligands typically involves several strategies, including:

  • Structure-Based Drug Design: This approach utilizes the three-dimensional structures of target proteins to design ligands that fit into their active sites. Molecular docking studies are often employed to predict binding affinities and optimize ligand structures.
  • Ligand-Based Drug Design: This method relies on known active compounds to develop pharmacophore models that define the essential chemical features required for activity. These models guide virtual screening processes to identify new candidates .
  • Chemical Synthesis Techniques: Common synthetic methods include solid-phase synthesis and solution-phase synthesis, allowing for the rapid generation of diverse compound libraries. Techniques such as high-throughput screening are also utilized to evaluate the biological activity of synthesized compounds .

Technical Details

The synthesis process may involve multiple steps, including functional group modifications, coupling reactions, and purification techniques such as chromatography. Advanced analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized ligands.

Molecular Structure Analysis

Structure

The molecular structure of Epigenetic Multiple Ligands is characterized by specific functional groups that facilitate interactions with target proteins involved in epigenetic regulation. These may include:

  • Aromatic rings that enhance hydrophobic interactions.
  • Hydrogen bond donors and acceptors that participate in specific binding interactions.
  • Alkyl chains or other substituents that improve solubility and bioavailability .

Data

Crystallographic studies provide insights into the binding modes of these ligands with their targets. For instance, structural data from co-crystallization experiments can reveal how ligands occupy active sites and stabilize specific conformations of target proteins.

Chemical Reactions Analysis

Reactions

Epigenetic Multiple Ligands undergo various chemical reactions during their synthesis and interaction with biological targets:

  • Acylation Reactions: Often used to modify amine groups in ligands for better binding affinity.
  • Alkylation Reactions: Employed to introduce alkyl groups that enhance lipophilicity.
  • Hydrogen Bond Formation: Critical for stabilizing ligand-target interactions within the active site .

Technical Details

These reactions are carefully controlled through temperature, pH, and solvent conditions to maximize yield and selectivity. Kinetic studies may also be performed to understand reaction rates and mechanisms.

Mechanism of Action

Process

The mechanism by which Epigenetic Multiple Ligands exert their effects typically involves:

  1. Binding to Target Proteins: The ligands bind to specific epigenetic regulators (e.g., histone deacetylases or DNA methyltransferases), altering their activity.
  2. Modulation of Gene Expression: By inhibiting or activating these targets, the ligands can lead to changes in chromatin structure and accessibility, ultimately influencing gene transcription.
  3. Cross-Talk Between Pathways: Many ligands affect multiple targets simultaneously, leading to a more comprehensive modulation of cellular pathways involved in disease progression .

Data

Experimental data from cell-based assays demonstrate how these ligands can reverse aberrant gene expression patterns associated with diseases such as cancer.

Physical and Chemical Properties Analysis

Physical Properties

Epigenetic Multiple Ligands exhibit a range of physical properties that influence their pharmacokinetics:

  • Solubility: Affected by the presence of polar functional groups; higher solubility enhances bioavailability.
  • Melting Point: Indicates stability; optimal melting points are required for effective storage and handling.

Chemical Properties

Chemical properties include:

  • Stability: Compounds must remain stable under physiological conditions to be effective.
  • Reactivity: The presence of reactive functional groups can lead to unwanted side reactions or degradation .

Relevant analyses often involve assessing these properties through computational modeling and experimental validation.

Applications

Scientific Uses

Epigenetic Multiple Ligands have significant applications in various scientific fields:

  • Cancer Therapy: Targeting epigenetic modifications has emerged as a promising strategy for cancer treatment, with several compounds entering clinical trials .
  • Neuroscience: Modulating epigenetic pathways is being explored for neurodegenerative diseases, where dysregulation of gene expression plays a critical role.
  • Developmental Biology: Understanding how these ligands influence gene expression can provide insights into developmental processes and stem cell differentiation.

Properties

CAS Number

1020399-52-3

Product Name

Epigenetic Multiple Ligand

IUPAC Name

(3E,5E)-3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one

Molecular Formula

C19H12Br4O4

Molecular Weight

623.9 g/mol

InChI

InChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2/b11-1+,12-2+

InChI Key

JEDNMNJCJIIYJR-NJDSBKIZSA-N

SMILES

C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1

Solubility

Soluble in DMSO

Synonyms

Epigenetic Multiple Ligand; epi-ML; epi ML; epiML;

Canonical SMILES

C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1

Isomeric SMILES

C\1OC/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C(=O)/C1=C/C3=CC(=C(C(=C3)Br)O)Br

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